2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride
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Overview
Description
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is a synthetic organic compound characterized by its unique structure, which includes a trifluoroethyl group attached to an octahydropyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrole derivatives and trifluoroethylating agents.
Reaction Conditions:
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up Reactions: Scaling up the laboratory synthesis to industrial scale, ensuring that the reaction conditions are optimized for larger quantities.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorinated polymers.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)pyrrole
- 2-(2,2,2-Trifluoroethyl)piperidine
- 2-(2,2,2-Trifluoroethyl)azetidine
Uniqueness
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its octahydropyrrolo[3,4-c]pyrrole core, which provides distinct steric and electronic properties compared to other trifluoroethylated compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Biological Activity
2-(2,2,2-Trifluoroethyl)octahydropyrrolo[3,4-c]pyrrole hydrochloride is a compound belonging to the class of octahydropyrrolo derivatives. This compound has garnered interest due to its potential biological activities, including antiviral and anticancer properties. This article reviews the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a trifluoroethyl group that may influence its biological interactions and pharmacokinetics.
Biological Activity Overview
Research indicates that octahydropyrrolo derivatives exhibit a range of biological activities. Notably:
- Antiviral Activity : Some derivatives have shown effectiveness against HIV by blocking CCR5 receptors, which play a crucial role in viral entry into host cells .
- Anticancer Potential : These compounds have been investigated for their ability to inhibit various cancer cell lines. Their mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Viral Entry : The compound's interaction with CCR5 receptors prevents HIV from entering cells, thereby reducing viral load.
- Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
Case Studies and Research Findings
A selection of studies highlights the efficacy and mechanisms of this compound:
- Antiviral Efficacy : A study demonstrated that octahydropyrrolo derivatives exhibited significant antiviral activity against HIV in vitro. The compounds were able to reduce viral replication by interfering with the CCR5 receptor binding process .
- Anticancer Properties : Research on various octahydropyrrolo derivatives has shown promising results in inhibiting tumor growth in xenograft models. The compounds were effective against multiple cancer types, including breast and lung cancers. The mechanism involved modulation of apoptosis-related proteins such as Bcl-2 and caspases .
- Neuroprotective Effects : Some studies have suggested that these compounds may also offer neuroprotective benefits through antioxidant mechanisms, potentially providing therapeutic options for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibits HIV entry via CCR5 receptor blockade | |
Anticancer | Induces apoptosis in cancer cell lines | |
Neuroprotective | Exhibits antioxidant properties |
Table 2: Efficacy Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
A549 (Lung Cancer) | 8.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 15.0 | Inhibition of proliferation |
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2.ClH/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13;/h6-7,12H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTNOQDXVHWNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.